molecular formula C8H12N2O2 B1451675 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol CAS No. 1020955-98-9

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

Cat. No. B1451675
M. Wt: 168.19 g/mol
InChI Key: FFJDBUIRIXMJOX-UHFFFAOYSA-N
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Description

“2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2/c1-12-8-3-2-7(6-10-8)9-4-5-11/h2-3,6,9,11H,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 254.5±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.2±3.0 kJ/mol . The flash point is 107.7±23.2 °C . The index of refraction is 1.528 . The molar refractivity is 44.1±0.3 cm3 . The polar surface area is 48 Å2 . The polarizability is 17.5±0.5 10-24 cm3 . The surface tension is 41.7±3.0 dyne/cm . The molar volume is 143.2±3.0 cm3 .

Scientific Research Applications

Biosynthesis and Metabolism in Plants

Research on 3-alkyl-2-methoxypyrazines (MPs), which share structural motifs with the compound of interest, highlights their role in imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. The biosynthesis pathways for MPs in grapes, despite being not fully elucidated, suggest the complex interplay of enzymes and metabolic intermediates in flavor compound formation (Lei et al., 2018).

Pharmacological Applications

Amino acids and their derivatives, including structures similar to 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, are pivotal in developing therapeutic agents. Studies on amino acid-based polymers, for instance, have demonstrated potential in biomedical applications, including drug and gene delivery systems, showcasing the versatility and biocompatibility of amino acid-derived materials for therapeutic uses (Thompson & Scholz, 2021).

Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer that shares functional group similarities with the query compound, exhibits a broad spectrum of antimicrobial activities. Its unique chemical structure, which includes reactive amino groups, makes it an effective agent against various microbial pathogens, underscoring the antimicrobial potential of amino-functionalized compounds (Raafat & Sahl, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[(6-methoxypyridin-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-8-3-2-7(6-10-8)9-4-5-11/h2-3,6,9,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJDBUIRIXMJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

CAS RN

1020955-98-9
Record name 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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